2-fluoro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide
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Overview
Description
“2-fluoro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide” is a chemical compound with the linear formula C10H7FN2OS . It has a molecular weight of 222.242 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical and Chemical Properties Analysis
Thiazole, a component of the molecule, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antimicrobial and Anti-inflammatory Applications
Compounds with structures related to 2-fluoro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide have been explored for their antimicrobial and anti-inflammatory properties. For instance, derivatives of 2-aminobenzothiazoles have shown good activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains, suggesting their potential as leads for designing new antimicrobial agents (Anuse et al., 2019). Similarly, bisthiourea derivatives of dipeptide conjugated to benzoxazoles have exhibited promising anti-inflammatory and antimicrobial activities, indicating their potential in developing new therapeutics for inflammation and infections (Kumara et al., 2017).
Cancer Research
Compounds structurally similar to this compound have been investigated for their potential in cancer research. For example, derivatives of quinazolinones have been evaluated for their antitumor activities, suggesting the role of such compounds in developing new anticancer drugs (Abdel-Jalil et al., 2005).
Neuropharmacology
In neuropharmacology, compounds with benzodioxazole and piperazine groups have been explored for their potential in treating neurological disorders. For instance, selective serotonin 1A (5-HT(1A)) receptor antagonists have been synthesized for studying their effects on brain chemistry and potential applications in treating disorders such as depression and anxiety (Kepe et al., 2006).
Drug Metabolism and Pharmacokinetics
Research into the metabolism and pharmacokinetics of novel compounds, including those related to this compound, provides insights into their safety, efficacy, and potential therapeutic applications. Studies on compounds like SB-649868, an orexin receptor antagonist, have detailed their metabolic pathways and excretion, contributing to the development of safer and more effective drugs (Renzulli et al., 2011).
Mechanism of Action
Target of Action
Similar compounds with a thiazole core have been found to interact with a variety of targets, including enzymes, receptors, and proteins involved in various biological processes .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of covalent bonds or non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Thiazole derivatives have been reported to influence a wide range of biochemical pathways, including those involved in inflammation, cancer, and microbial infections .
Result of Action
Thiazole derivatives have been reported to exhibit a variety of biological activities, including anti-inflammatory, antimicrobial, antifungal, antiviral, and antitumor effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability, its interaction with its targets, and its overall efficacy .
Properties
IUPAC Name |
2-fluoro-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3OS/c17-14-6-2-1-5-13(14)15(21)19-10-12-4-3-8-20(11-12)16-18-7-9-22-16/h1-2,5-7,9,12H,3-4,8,10-11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRHYVBVHTVCBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CS2)CNC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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